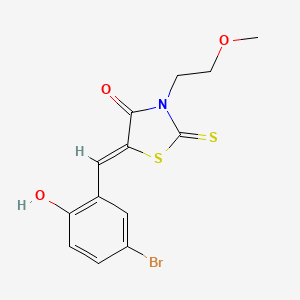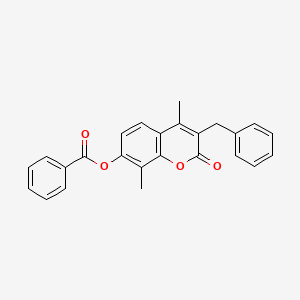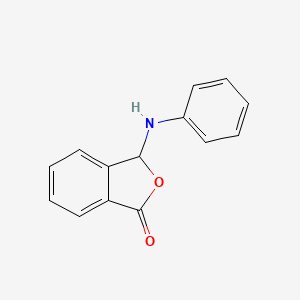
4-(2-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in research literature.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antifungal, and antibacterial properties. In cancer research, compound X has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antifungal research, compound X has been shown to be effective against Candida albicans, a common fungal infection. In antibacterial research, compound X has been found to be effective against both Gram-positive and Gram-negative bacteria.
作用机制
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cancer, fungal, and bacterial cells. In cancer cells, compound X has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. In fungal cells, compound X has been found to inhibit the activity of ergosterol biosynthesis enzymes, which are essential for fungal cell membrane formation. In bacterial cells, compound X has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, compound X has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In antifungal research, compound X has been shown to disrupt fungal cell membrane integrity and induce fungal cell death. In antibacterial research, compound X has been found to inhibit bacterial growth and induce bacterial cell death.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, there are also limitations to using compound X, including its limited solubility in water and its potential for off-target effects. Researchers must carefully consider these factors when designing experiments using compound X.
未来方向
There are several future directions for research on compound X. One area of interest is the development of novel derivatives of compound X with improved potency and selectivity. Another area of interest is the investigation of the synergistic effects of compound X with other anticancer, antifungal, and antibacterial agents. Additionally, the potential use of compound X in combination therapy for cancer, fungal, and bacterial infections is an area of active research.
Conclusion
In conclusion, compound X is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yield and purity. Compound X has been extensively studied for its anticancer, antifungal, and antibacterial properties, and its mechanism of action involves the inhibition of key enzymes and proteins in cancer, fungal, and bacterial cells. Future research directions include the development of novel derivatives, investigation of synergistic effects, and exploration of combination therapy.
合成方法
The synthesis of compound X involves the reaction of 2-chlorobenzylamine with 1-naphthaldehyde and piperazine in the presence of a catalyst. The resulting compound is then purified by recrystallization to obtain the hydrochloride salt form. The synthesis method has been optimized to achieve high yield and purity of compound X.
属性
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-1-ylmethanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3.ClH/c23-22-11-4-2-7-20(22)17-25-12-14-26(15-13-25)24-16-19-9-5-8-18-6-1-3-10-21(18)19;/h1-11,16H,12-15,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXILNBATJSLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)
![(2-aminoethyl)[2-(3-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B5170237.png)


![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)

![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)

![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)
![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)

![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)